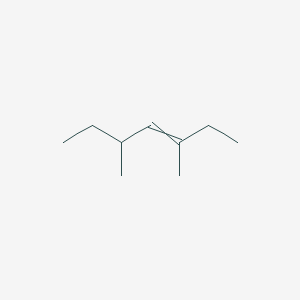

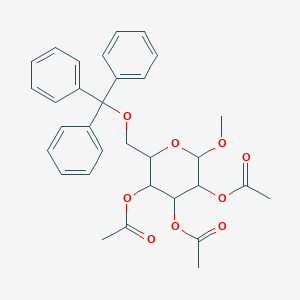

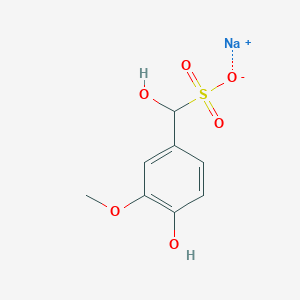

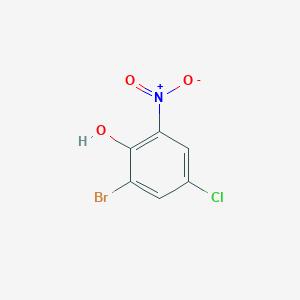

![molecular formula C6H12NNaO3S3 B097558 Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate CAS No. 18880-36-9](/img/structure/B97558.png)

Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate

Vue d'ensemble

Description

Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that involve sodium, dimethylamine, and sulphonate groups. For instance, the first paper describes the synthesis of a sodium compound with dimethylamine-borane in THF, yielding a complex that can react with various organic compounds and has a specific coordination in its crystalline form . The second paper discusses the synthesis of an amphoteric surfactant from dimethyldodecylamine and sodium 2-hydroxy-3-chloropropyl sulphonate, which exhibits good wetting, foaming, and foam stability properties . These studies provide insight into the chemistry of sodium compounds with dimethylamine and sulphonate functionalities, which could be relevant to understanding the compound .

Synthesis Analysis

The synthesis of sodium-related compounds with dimethylamine groups is detailed in the first paper, where sodium metal reacts with dimethylamine-borane in THF to produce a sodium compound that can be isolated with different crown ethers . The second paper describes the synthesis of an amphoteric surfactant by reacting dimethyldodecylamine with sodium 2-hydroxy-3-chloropropyl sulphonate under specific conditions, achieving a high inversion rate . These syntheses involve careful selection of reactants, solvents, and conditions to achieve the desired products, which is indicative of the complexity and precision required in the synthesis of such sodium compounds.

Molecular Structure Analysis

The molecular structure of the compounds discussed in the papers is characterized by the coordination of sodium with various groups. In the first paper, the sodium compound crystallizes in an extended three-dimensional lattice with sodium atoms coordinated by hydridic hydrogen atoms from the BH3 groups . The second paper does not provide specific details on the molecular structure of the synthesized surfactant, but the presence of a sulphonate group and a dimethylamino group suggests a structure that could facilitate its surfactant properties .

Chemical Reactions Analysis

The sodium compound described in the first paper is reactive towards a range of organic compounds, including aldehydes, ketones, acyl chlorides, and esters, reducing them to alcohols. It also reacts with nitriles and allylbenzene, although more slowly . This reactivity is indicative of the potential for sodium compounds with dimethylamine groups to participate in various chemical reactions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers suggest that they have applications in organic synthesis and as surfactants. The sodium compound from the first paper forms different crystalline structures depending on the crown ether used, which could affect its reactivity and solubility . The surfactant from the second paper exhibits better wetting, foaming, and foam stability than some commercial surfactants, as well as better dispersion of calcium soap, indicating its potential utility in industrial applications . These properties are crucial for the practical use of such compounds in various fields.

Applications De Recherche Scientifique

Application in Microelectronics Technology

- Scientific Field: Microelectronics Technology .

- Summary of the Application: DPS is used in the filling process of Through Silicon Via (TSV), a promising microelectronic interconnection technology in Three-Dimensional integration (3D) . TSV interconnection can provide a small size, high stack density, and high efficiency .

- Results or Outcomes: The use of DPS in the TSV filling process results in bright, flat, and ductile copper layers . It can be used for copper plating in industries as diverse as automotive parts and semiconductors .

Application in Copper Electroplating

- Scientific Field: Industrial Manufacturing .

- Summary of the Application: DPS is used as a basic brightener in copper electroplating baths . The goals of copper baths vary and include changing the appearance, enhancing conductivity, or preventing corrosion .

- Methods of Application or Experimental Procedures: DPS can be combined with non-ionic surfactants, aminic polymers, polyethylene glycols, and other sulfur compounds . It can be used for copper plating in industries as diverse as automotive parts and semiconductors .

- Results or Outcomes: Copper layers deposited with DPS are very bright, flat, and ductile . It can enhance the appearance and conductivity of the copper, and prevent corrosion .

Application in Precious Metal Plating

- Scientific Field: Precious Metal Manufacturing .

- Summary of the Application: DPS can also be used as a stabilizer for plating precious metals .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this use are not specified in the source .

- Results or Outcomes: The specific results or outcomes for this use are not specified in the source .

Application in Pharmaceutical Intermediates

- Scientific Field: Pharmaceutical Manufacturing .

- Summary of the Application: DPS is used as an intermediate in the pharmaceutical industry .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this use are not specified in the source .

- Results or Outcomes: The specific results or outcomes for this use are not specified in the source .

Propriétés

IUPAC Name |

sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S3.Na/c1-7(2)6(11)12-4-3-5-13(8,9)10;/h3-5H2,1-2H3,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXDAYUOWUEKLS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)SCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NNaO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066435 | |

| Record name | Sodium 3-(((dimethylamino)thioxomethyl)thio)propanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate | |

CAS RN |

18880-36-9 | |

| Record name | 1-Propanesulfonic acid, 3-(((dimethylamino)thioxomethyl)thio)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018880369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 3-(((dimethylamino)thioxomethyl)thio)propanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

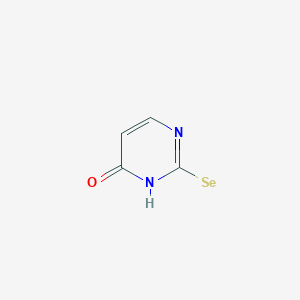

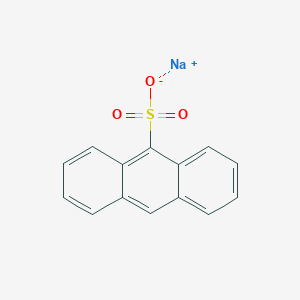

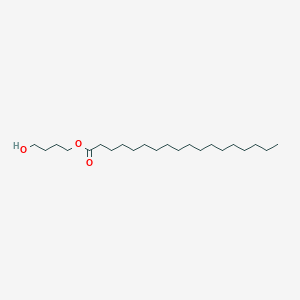

![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)